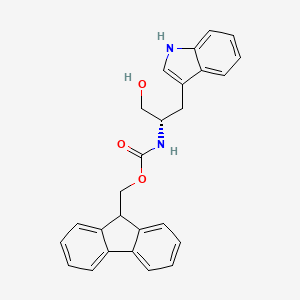

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate

説明

This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of carbamates consists of a carbonyl group (C=O) and an alkyl or aryl group attached to one side of the carbonyl and a nitrogen atom attached to the other side .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . They can also participate in the formation of other carbamates and ureas .Physical And Chemical Properties Analysis

Carbamates generally have moderate to high solubility in water and are stable under normal temperatures and pressures . They can exist as colorless solids or liquids .科学的研究の応用

Biomedical Applications: Peptide-Based Hydrogels

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-L-Tryptophanol is used in the synthesis of these hydrogels .

Methods of Application or Experimental Procedures

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . These peptides contain an aliphatic region and a Lys residue . Six analogues of the series K were synthesized, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes Obtained

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Peptide Synthesis: Solid Phase Peptide Synthesis (SPPS)

Summary of the Application

Solid Phase Peptide Synthesis (SPPS) is a method used for the synthesis of peptides. This method involves the use of a solid support (resin), protecting groups, and coupling reagents for peptide bond formation . Fmoc-L-Tryptophanol can be used as a protecting group in this process .

Methods of Application or Experimental Procedures

In SPPS, the peptide chain is assembled step by step, in a specific sequence, on a solid support (resin). The amino acid to be added is protected by a group such as Fmoc . This protecting group prevents unwanted side reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the resin and the protecting groups are removed .

Results or Outcomes Obtained

The result of this process is the desired peptide, synthesized in the correct sequence. The use of Fmoc-L-Tryptophanol as a protecting group can help ensure the correct sequence is maintained throughout the synthesis process .

Drug Delivery: Peptide-Based Hydrogel for Drug Delivery

Summary of the Application

Peptide-based hydrogels (PHGs) are also used in the field of drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner . Fmoc-L-Tryptophanol is used in the synthesis of these hydrogels, which can be tailored to control the release rate of the encapsulated drugs .

Methods of Application or Experimental Procedures

The drug to be delivered is encapsulated within the peptide-based hydrogel during the gelation process . The hydrogel is then placed at the desired site for drug delivery. Over time, the drug diffuses out of the hydrogel and into the surrounding tissue .

Results or Outcomes Obtained

The use of peptide-based hydrogels for drug delivery allows for a controlled release of drugs, which can improve the efficacy of the treatment and reduce side effects . The rate of drug release can be controlled by modifying the properties of the hydrogel, such as its porosity and degradation rate .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDUDYNHTCJBHI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654300 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate | |

CAS RN |

153815-60-2 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153815-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)